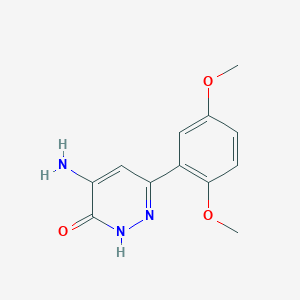

4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol

CAS No.: 1484226-80-3

Cat. No.: VC7105603

Molecular Formula: C12H13N3O3

Molecular Weight: 247.254

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1484226-80-3 |

|---|---|

| Molecular Formula | C12H13N3O3 |

| Molecular Weight | 247.254 |

| IUPAC Name | 5-amino-3-(2,5-dimethoxyphenyl)-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C12H13N3O3/c1-17-7-3-4-11(18-2)8(5-7)10-6-9(13)12(16)15-14-10/h3-6H,1-2H3,(H2,13,14)(H,15,16) |

| Standard InChI Key | UOFXSOMBDJBOMI-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)C2=NNC(=O)C(=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-amino-3-(2,5-dimethoxyphenyl)-1H-pyridazin-6-one, reflects its bicyclic structure: a pyridazine ring fused with a 2,5-dimethoxyphenyl substituent. Key features include:

-

Amino group at C4: Enhances hydrogen-bonding capacity and influences electronic properties.

-

Hydroxyl group at C3: Contributes to polarity and potential tautomeric behavior.

-

2,5-Dimethoxyphenyl moiety: Introduces steric bulk and modulates lipophilicity .

The SMILES notation and InChIKey UOFXSOMBDJBOMI-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic configuration.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 247.254 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| XLogP3-AA | ~0.8 (estimated) |

Synthetic Methodologies

Pyridazine Core Construction

Pyridazine derivatives are typically synthesized via cyclization reactions. For 4-amino-6-arylpyridazin-3-ols, a common approach involves:

-

Condensation of hydrazines with 1,4-diketones or α,β-unsaturated carbonyl compounds.

-

Functionalization of preformed pyridazine rings through electrophilic substitution or cross-coupling .

In a related study, the synthesis of imidazo[1,2-b]pyridazines involved Hofmann rearrangements and cyanogen bromide-mediated cyclizations to install aminoheterocyclic moieties . These methods could be adapted for constructing the target compound’s core.

Biological Activity and Mechanistic Insights

Pyridazine Derivatives in Drug Discovery

Pyridazines exhibit diverse pharmacological profiles:

-

Antimicrobial activity: Imidazo[1,2-b]pyridazines showed potent activity against Mycobacterium tuberculosis (MIC90 ≤ 1 µg/mL) by targeting cell wall synthesis .

-

Anti-inflammatory effects: Amino/hydroxyl substitutions enhance interactions with cyclooxygenase-2 (COX-2).

-

Anticancer potential: Pyridazine cores inhibit kinases involved in tumor proliferation .

While direct data on 4-amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol are lacking, its structural similarity to active compounds suggests plausible bioactivity.

Table 2: Hypothesized Targets and Mechanisms

Research Gaps and Future Directions

Unresolved Questions

-

Solubility and pharmacokinetics: Experimental determination of aqueous solubility and LogP values is critical for drug-likeness assessments .

-

In vitro screening: Priority targets include antibacterial, antifungal, and anticancer assays.

-

Structure-Activity Relationships (SAR): Systematic variation of methoxy/amino substituents could optimize potency.

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume